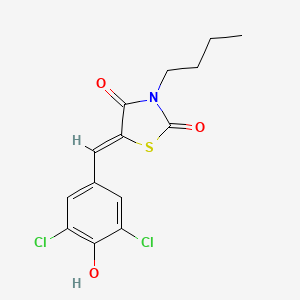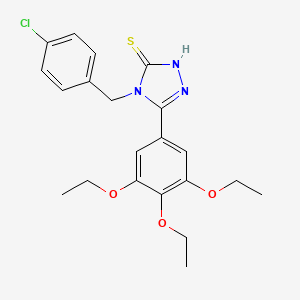
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide
Descripción general
Descripción
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide, also known as BNBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BNBS is a sulfonamide derivative that has been synthesized through different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide involves its ability to bind to the colchicine binding site of tubulin, which is essential for microtubule polymerization. N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide inhibits microtubule polymerization by preventing the formation of stable microtubules, leading to cell cycle arrest and apoptosis. This mechanism has been studied extensively in cancer cells and has shown promising results as a potential anticancer agent.
Biochemical and Physiological Effects:
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has been shown to have several biochemical and physiological effects, including its ability to inhibit microtubule polymerization, induce apoptosis, and disrupt protein-protein interactions. In addition, N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has been shown to have low toxicity levels, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide for lab experiments is its high purity levels, which can be obtained through optimized synthesis methods. In addition, N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has low toxicity levels, making it a safe chemical for handling in the laboratory. However, one of the limitations of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide is its low solubility in water, which can affect its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide research, including its further development as a potential anticancer agent, its use in the synthesis of novel materials with unique properties, and its application in protein-protein interaction studies. In addition, further studies are needed to optimize the synthesis methods of N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide to obtain higher yields and purity levels. Overall, N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has shown promising results in various scientific research applications and has the potential to be further developed for various fields.
Aplicaciones Científicas De Investigación
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has shown promising results as a potential anticancer agent due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. In biochemistry, N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has been used as a tool to study protein-protein interactions and protein-ligand binding. In materials science, N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N,N-bis(2-cyanoethyl)-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-7-1-9-15(10-2-8-14)21(19,20)12-5-3-11(4-6-12)16(17)18/h3-6H,1-2,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHVWICCNBUQML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4648405.png)
![4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4648411.png)
![methyl 1-(2-chlorophenyl)-2-methyl-4-[4-(methylthio)benzylidene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4648416.png)



![2-chloro-N-[3-(4-methyl-1-piperazinyl)propyl]-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4648431.png)
![N-(pentafluorophenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4648440.png)
![N'-{3-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-methylbenzohydrazide](/img/structure/B4648445.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4648447.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4648454.png)

